molecular formula C24H36N2O4S2 B12382131 N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide

N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide

Cat. No.: B12382131
M. Wt: 480.7 g/mol
InChI Key: HGLQSTHVRKGLQP-PMACEKPBSA-N
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Preparation Methods

The synthesis of AMPA receptor modulator-6 involves several steps, including the formation of key intermediates and the final product. One approach involves the heterocyclization reactions of electrophilic alkenes with the tetranitromethane-triethylamine complex . This method allows for the creation of functionalized bis(isoxazoles), which are promising ligands for the AMPA receptor. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield .

Industrial production methods for AMPA receptor modulators often involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

AMPA receptor modulator-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

Molecular Formula

C24H36N2O4S2

Molecular Weight

480.7 g/mol

IUPAC Name

N-[(2R)-2-[4-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C24H36N2O4S2/c1-17(2)31(27,28)25-15-19(5)21-7-11-23(12-8-21)24-13-9-22(10-14-24)20(6)16-26-32(29,30)18(3)4/h7-14,17-20,25-26H,15-16H2,1-6H3/t19-,20-/m0/s1

InChI Key

HGLQSTHVRKGLQP-PMACEKPBSA-N

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C(C)C

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C(C)C

Origin of Product

United States

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